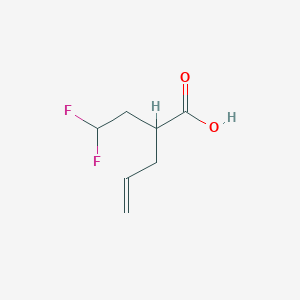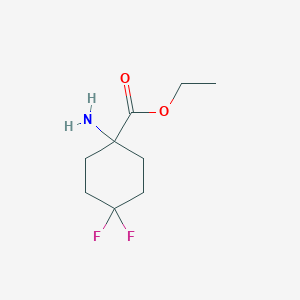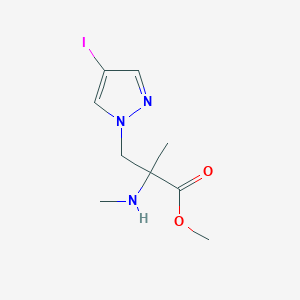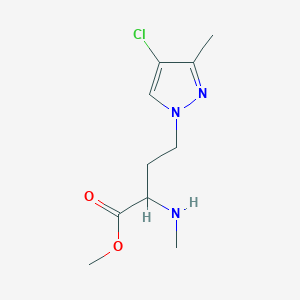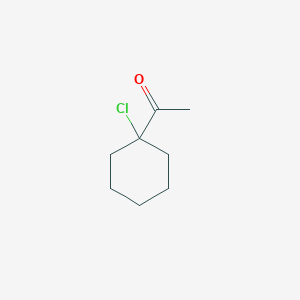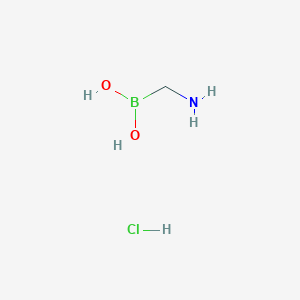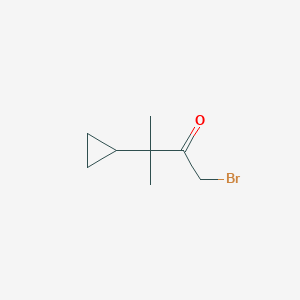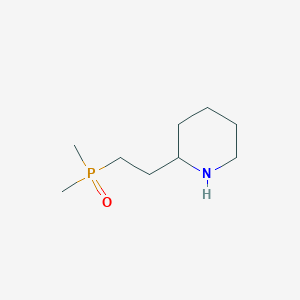
1,5-Diaminopentan-3-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diaminopentan-3-oldihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2O and a molecular weight of 191.1 g/mol . It is a derivative of 1,5-diaminopentane, featuring an additional hydroxyl group at the third carbon position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in aqueous solutions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diaminopentan-3-oldihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1,5-diaminopentane with an appropriate oxidizing agent to introduce the hydroxyl group at the third carbon position. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
1,5-Diaminopentan-3-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to 1,5-diaminopentane.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of this compound. These products can be further utilized in various chemical syntheses and applications .
科学的研究の応用
1,5-Diaminopentan-3-oldihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,5-diaminopentan-3-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, protein folding, and cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 1,5-diaminopentan-3-oldihydrochloride include:
1,5-Diaminopentane: Lacks the hydroxyl group at the third carbon position.
1,4-Diaminobutane: Shorter carbon chain with similar amino functionality.
Cadaverine (1,5-Diaminopentane): Structurally similar but without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C5H16Cl2N2O |
|---|---|
分子量 |
191.10 g/mol |
IUPAC名 |
1,5-diaminopentan-3-ol;dihydrochloride |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-3-1-5(8)2-4-7;;/h5,8H,1-4,6-7H2;2*1H |
InChIキー |
OVRQUXRUWWRMST-UHFFFAOYSA-N |
正規SMILES |
C(CN)C(CCN)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


